![molecular formula C7H11NS B1329236 2-(Thiophen-2-yl)propan-2-amine CAS No. 81289-15-8](/img/structure/B1329236.png)
2-(Thiophen-2-yl)propan-2-amine
Overview
Description
2-(Thiophen-2-yl)propan-2-amine is a chemical compound with the CAS Number: 81289-15-8 . It has a molecular weight of 141.24 and a linear formula of C7H11NS . It is also known as 1-methyl-1-(2-thienyl)ethylamine . It is a liquid at room temperature and is stored in a dark place under an inert atmosphere .
Synthesis Analysis
The synthesis of thiophene derivatives, including 2-(Thiophen-2-yl)propan-2-amine, often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one method that produces aminothiophene derivatives .Molecular Structure Analysis
The molecular structure of 2-(Thiophen-2-yl)propan-2-amine is represented by the InChI code: 1S/C7H11NS/c1-7(2,8)6-4-3-5-9-6/h3-5H,8H2,1-2H3 . The exact mass of the compound is 141.061218 .Chemical Reactions Analysis
Thiophene-based analogs, including 2-(Thiophen-2-yl)propan-2-amine, have been used to produce a variety of biologically active compounds . They play a vital role in medicinal chemistry, helping to improve advanced compounds with a range of biological effects .Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3 and a boiling point of 207.0±15.0 °C at 760 mmHg . The flash point is 79.0±20.4 °C . The compound’s LogP value is 1.46 , indicating its lipophilicity.Scientific Research Applications
2-(Thiophen-2-yl)propan-2-amine: A Comprehensive Analysis of Scientific Research Applications
Functionalization of Carbon Nanotubes: 2-(Thiophen-2-yl)propan-2-amine is used to functionalize multiwall carbon nanotubes (MWCNTs), which are structures with potential applications in nanotechnology, electronics, and materials science due to their unique electrical, thermal, and mechanical properties .
Synthesis of Pyrimidine Derivatives: This compound serves as a reactant in the synthesis of pyrimidine derivatives when reacted with various isothiocyanatoketones. Pyrimidine derivatives have a wide range of applications, including pharmaceuticals, agrochemicals, and dyestuffs .
Synthesis of Acylguanidines Derivatives: It is also used in the synthesis of acylguanidines derivatives by reacting with aroyl S-methylisothiourea. These derivatives are important in medicinal chemistry for their potential biological activities .
Therapeutic Applications: While specific therapeutic applications for 2-(Thiophen-2-yl)propan-2-amine are not well-documented, thiophene nucleus-containing compounds have shown various activities. For example, some act as anti-inflammatory agents or serotonin antagonists used in the treatment of Alzheimer’s disease .
Stimulant Effects: Thiopropamine, an analogue of amphetamine where the phenyl ring is replaced by thiophene, exhibits stimulant effects similar to amphetamine but with around one-third the potency. This indicates potential applications in pharmacology and psychotherapy .
Mechanism of Action
Target of Action
2-(Thiophen-2-yl)propan-2-amine, also known as Thiopropamine, is a stimulant drug which is an analogue of amphetamine . It primarily targets the norepinephrine and dopamine transporters , acting as a reuptake inhibitor . These transporters play a crucial role in regulating the concentration of neurotransmitters in the synaptic cleft, thus influencing neuronal communication.
Mode of Action
Thiopropamine interacts with its targets by binding to the norepinephrine and dopamine transporters, inhibiting the reuptake of these neurotransmitters . This results in an increased concentration of norepinephrine and dopamine in the synaptic cleft, enhancing neurotransmission and leading to stimulant effects .
Biochemical Pathways
Upon administration, Thiopropamine is metabolized into active 4-hydroxymethiopropamine and thiophene S-oxides . These metabolites are further deaminated by the cytochrome P450 enzyme CYP2C in the liver, transforming them into inactive 1-(Thiophen-2-yl)-2-propan-2-one, a phenylacetone derivative .
Pharmacokinetics
It is known that thiopropamine and its metabolites are excreted renally, unchanged . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability are yet to be fully understood.
Result of Action
The inhibition of norepinephrine and dopamine reuptake by Thiopropamine leads to an increase in the concentration of these neurotransmitters in the synaptic cleft. This results in enhanced neurotransmission, producing stimulant effects similar to those of amphetamine, but with around one third the potency .
Safety and Hazards
The compound is considered hazardous and is classified as a flammable liquid . It can cause serious eye irritation and is harmful if swallowed . Safety measures include avoiding heat, sparks, open flames, and hot surfaces, and using explosion-proof electrical, ventilating, and lighting equipment . Protective gloves, clothing, and eye/face protection should be worn when handling the compound .
Future Directions
Thiophene-based analogs, including 2-(Thiophen-2-yl)propan-2-amine, have attracted interest due to their potential as biologically active compounds . They have a wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Therefore, the synthesis and investigation of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .
properties
IUPAC Name |
2-thiophen-2-ylpropan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NS/c1-7(2,8)6-4-3-5-9-6/h3-5H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYFAHQAWCKSUOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CS1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275475 | |
Record name | 2-(thiophen-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Thiophen-2-yl)propan-2-amine | |
CAS RN |
81289-15-8 | |
Record name | 2-(thiophen-2-yl)propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275475 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(thiophen-2-yl)propan-2-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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